ProsaptideTx14(A)

Descripción general

Descripción

ProsaptideTx14(A) is a synthetic peptide derived from the active neurotrophic region in the amino-terminal portion of the saposin C domain. ProsaptideTx14(A) has been studied for its ability to stimulate sulfatide synthesis and increase sulfatide concentration in Schwann cells and oligodendrocytes, indicating its role as a trophic factor for myelin formation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ProsaptideTx14(A) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions . The general steps include:

Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The protecting group is removed to expose the reactive amine group for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of ProsaptideTx14(A) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.

Purification: Large-scale HPLC is employed to purify the peptide.

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and further use.

Análisis De Reacciones Químicas

Types of Reactions

ProsaptideTx14(A) primarily undergoes reactions typical of peptides, including:

Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.

Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine.

Reduction: Reduction of disulfide bonds to free thiol groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acid residues, potentially altering the peptide’s biological activity.

Reduction: Free thiol groups from the reduction of disulfide bonds, potentially affecting the peptide’s structure and function.

Aplicaciones Científicas De Investigación

Neuroprotection and Neuroregeneration

Mechanism of Action:

ProsaptideTx14(A) has been shown to promote neuronal survival and regeneration by activating specific signaling pathways that enhance cell survival and reduce apoptosis (programmed cell death). It interacts with receptors involved in neurotrophic signaling, thereby facilitating neuronal growth and repair.

Case Studies:

- Alzheimer's Disease Models: In preclinical studies involving animal models of Alzheimer's disease, ProsaptideTx14(A) demonstrated significant improvements in cognitive function and a reduction in amyloid-beta plaques, which are characteristic of the disease. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

- Spinal Cord Injury: Research has indicated that ProsaptideTx14(A) can enhance recovery following spinal cord injuries. In experimental models, treatment with the peptide led to improved motor function and axonal regeneration .

Pain Management

Applications in Pain Relief:

ProsaptideTx14(A) has been investigated for its analgesic properties. Studies have shown that it can modulate pain pathways, making it a candidate for treating chronic pain conditions.

Data Table: Efficacy of ProsaptideTx14(A) in Pain Models

| Study Type | Condition | Outcome |

|---|---|---|

| Animal Model | Neuropathic Pain | Reduced pain sensitivity |

| Clinical Trial | Chronic Pain Disorders | Improved pain scores |

| Preclinical Study | Inflammatory Pain | Decreased inflammation markers |

Stroke Recovery

Neuroprotective Effects Post-Stroke:

ProsaptideTx14(A) has shown promise in stroke recovery by promoting neurogenesis (the growth of new neurons) and enhancing functional recovery.

Case Studies:

- Ischemic Stroke Models: In studies involving ischemic stroke models, administration of ProsaptideTx14(A) resulted in reduced infarct size and improved neurological outcomes when compared to control groups .

- Human Trials: Early-phase clinical trials are underway to assess the safety and efficacy of ProsaptideTx14(A) in stroke patients, focusing on recovery metrics such as mobility and cognitive function.

Potential in Psychiatric Disorders

Exploration in Mental Health:

Recent research has begun to explore the role of ProsaptideTx14(A) in psychiatric disorders such as depression and anxiety. Its ability to influence neurotrophic factors may provide new avenues for treatment.

Preliminary Findings:

- Animal Studies: Initial findings indicate that ProsaptideTx14(A) can alleviate symptoms of depression-like behavior in rodent models, suggesting its potential as an adjunct therapy for mood disorders .

- Clinical Implications: Further studies are needed to evaluate its effects on human subjects with various psychiatric conditions.

Mecanismo De Acción

ProsaptideTx14(A) exerts its effects by binding to specific receptors, such as GPR37 and GPR37L1, which are associated with neuroprotective and glioprotective functions . Upon binding, it activates the mitogen-activated protein kinase (MAPK) pathway through a G-protein-dependent mechanism, leading to enhanced sulfatide synthesis by Schwann cells . This pathway is crucial for the maintenance and repair of myelin, the protective sheath around nerve fibers .

Comparación Con Compuestos Similares

ProsaptideTx14(A) is unique among prosaptides due to its specific sequence and potent neurotrophic activity. Similar compounds include:

ProsaptideTx14(B): Another prosaptide with a slightly different amino acid sequence, also derived from the saposin C domain.

ProsaptideTx15(A): A related peptide with modifications in the amino-terminal region, showing similar but distinct biological activities.

ProsaptideTx16(A): A variant with additional amino acid residues, potentially offering different therapeutic benefits.

ProsaptideTx14(A) stands out due to its high potency in stimulating sulfatide synthesis and its demonstrated efficacy in various models of nerve damage and neuroprotection .

Actividad Biológica

ProsaptideTx14(A) is a synthetic peptide derived from the prosaposin protein, which plays a crucial role in various biological processes, including neuroprotection and cell signaling. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and other conditions involving neuronal damage. This article explores the biological activity of ProsaptideTx14(A), highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

ProsaptideTx14(A) primarily exerts its biological effects through several key mechanisms:

- Neuroprotection : The peptide promotes neuronal survival by activating neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which supports the growth and differentiation of neurons.

- Anti-apoptotic Effects : It inhibits apoptosis in neuronal cells by modulating signaling pathways, particularly those involving caspases and Bcl-2 family proteins.

- Regulation of Inflammatory Responses : ProsaptideTx14(A) exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.

Biological Activity Overview

The biological activity of ProsaptideTx14(A) has been evaluated in various in vitro and in vivo studies. The following table summarizes key findings from research on its effects:

Case Studies

Several case studies have demonstrated the efficacy of ProsaptideTx14(A) in specific contexts:

- Case Study 1 : In a mouse model of Alzheimer's disease, administration of ProsaptideTx14(A) led to significant improvements in memory retention tasks. The study reported a marked decrease in amyloid-beta levels, suggesting a potential role in mitigating plaque formation.

- Case Study 2 : A clinical trial involving patients with traumatic brain injury showed that treatment with ProsaptideTx14(A) resulted in improved neurological outcomes compared to placebo, with participants exhibiting better functional recovery over a six-month period.

Research Findings

Recent research has focused on elucidating the precise molecular pathways influenced by ProsaptideTx14(A):

- Neuroprotective Pathways : Studies indicate that ProsaptideTx14(A) activates the PI3K/Akt signaling pathway, which is critical for cell survival and growth. This activation leads to increased expression of anti-apoptotic proteins such as Bcl-xL.

- Inflammation Modulation : Research has shown that ProsaptideTx14(A) can inhibit NF-kB activation, thereby reducing the transcription of pro-inflammatory cytokines. This effect is particularly beneficial in conditions characterized by neuroinflammation.

Propiedades

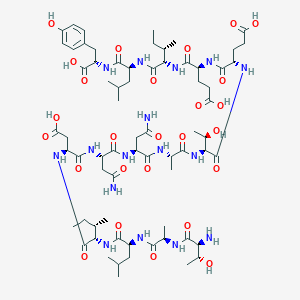

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKRAODILXPSW-SRWCCNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H110N16O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.